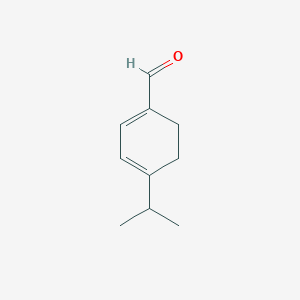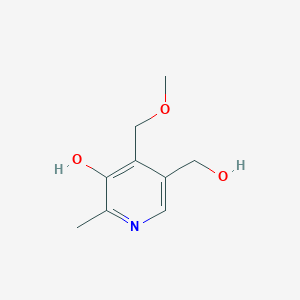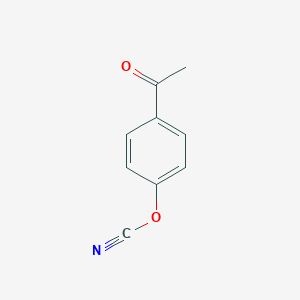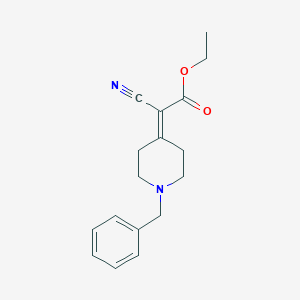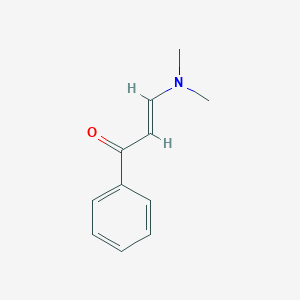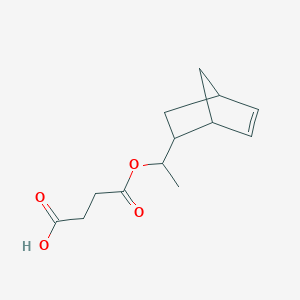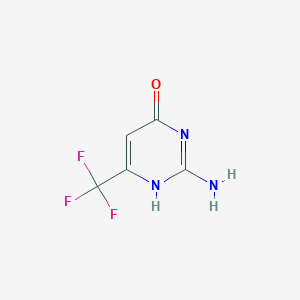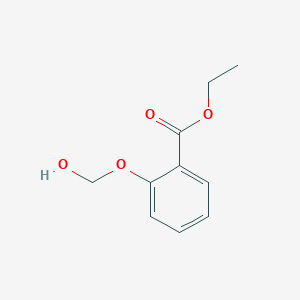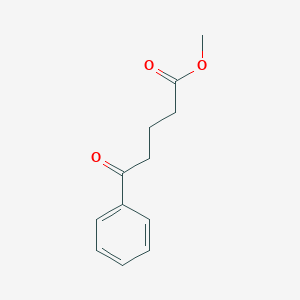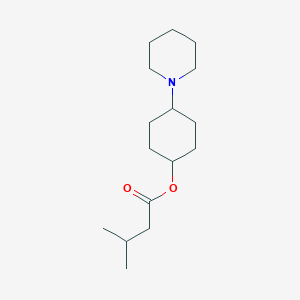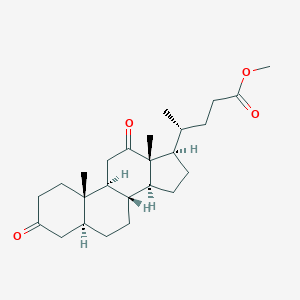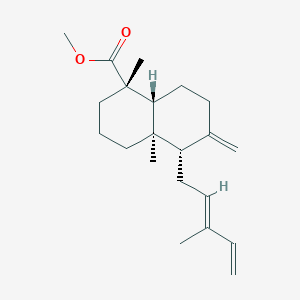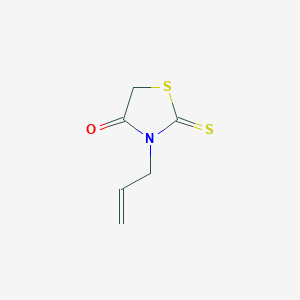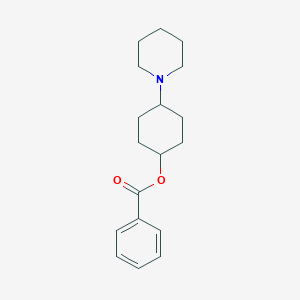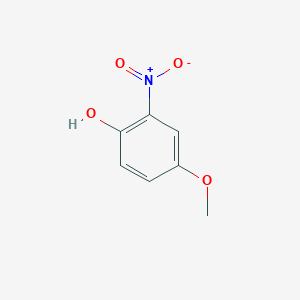
4-Methoxy-2-nitrophenol
概要
説明
Synthesis Analysis
The synthesis of 4-Methoxy-2-nitrophenol involves several methods, including the alkali hydrolysis of 2-nitro-4-methoxyaniline, which yields a high conversion rate and product purity under optimized conditions such as temperature, reaction time, and reactant ratio. Guo (2002) achieved a 96% yield by conducting the reaction at 133°C for 5 hours with a specific reactant ratio (Guo, 2002). Additionally, Jian (2000) explored a new method for synthesizing 4-Methoxyphenol, highlighting the importance of reaction conditions and yields in synthesis processes (Jian, 2000).
Molecular Structure Analysis
Computational and theoretical studies on 4-Methoxy-2-nitrophenol and related compounds provide insights into their molecular structures and electronic properties. For instance, Kosar (2011) conducted a computational study on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, examining its electronic structure, non-linear optical properties, and thermodynamic properties at various temperatures (Kosar, 2011).
Chemical Reactions and Properties
4-Methoxy-2-nitrophenol undergoes various chemical reactions, including nitration and oxidation, which result in a mixture of benzoquinone and 4-methoxy-2-nitrophenol. Beake et al. (1994) proposed a mechanism involving nitric oxide and the 4-methoxyphenoxy radical reacting with nitrogen dioxide or water (Beake, Constantine, & Moodie, 1994).
Physical Properties Analysis
The physical properties of 4-Methoxy-2-nitrophenol, including melting points, vapor pressure, and thermodynamic properties, have been studied. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, providing valuable data on their stability and interactions with solvents (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-2-nitrophenol, particularly its reactivity and interaction with various chemical agents, have been a subject of research. Studies on its oxidative coupling reactions and the effects of substituents on its chemical behavior provide insights into its potential applications and environmental fate. For example, Pei et al. (2018) examined the substituent effects on the oxidation reactions of 4-Methoxy-2-nitrophenol and related compounds, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).
科学的研究の応用
Safety And Hazards
特性
IUPAC Name |
4-methoxy-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGOACXDPDUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166133 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-nitrophenol | |
CAS RN |
1568-70-3 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Uptake of substituted nitrophenols from the bulk solution into the cytoplasm limited reaction rates by
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

